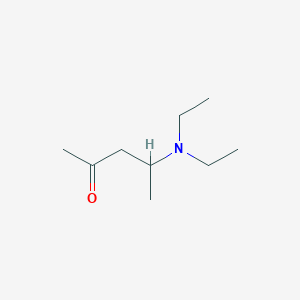
2-Pentanone, 4-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 4-(diethylamino)-: is an organic compound with the molecular formula C₉H₁₉NO. It is a ketone with a diethylamino group attached to the fourth carbon of the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of diethylamine with 2-pentanone in the presence of a Grignard reagent.
Acetyl Propyl Chloride Method: Another method involves heating a mixture of acetyl propyl chloride and diethylamine.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Pentanone, 4-(diethylamino)- can undergo oxidation reactions to form corresponding oximes and hydrazones.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted ketones or amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in pharmaceutical formulations and drug development.
Industry:
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 4-(diethylamino)- involves its interaction with molecular targets through its carbonyl and diethylamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of different products. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .
Comparación Con Compuestos Similares
2-Pentanone: A simpler ketone without the diethylamino group.
4-Pentanone: Another ketone with a different substitution pattern.
Diethylaminoethanol: A compound with a similar diethylamino group but different overall structure.
Propiedades
Número CAS |
83188-03-8 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
4-(diethylamino)pentan-2-one |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)8(3)7-9(4)11/h8H,5-7H2,1-4H3 |
Clave InChI |
KLMUGGPXCBZGPV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


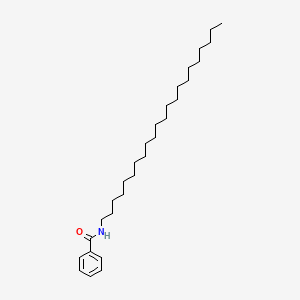
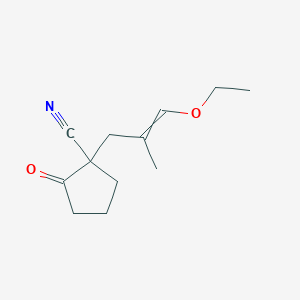
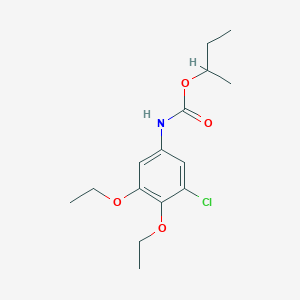
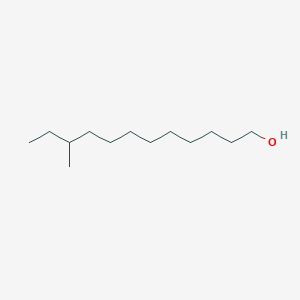
![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
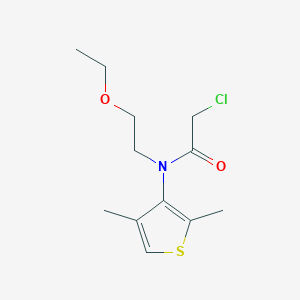
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
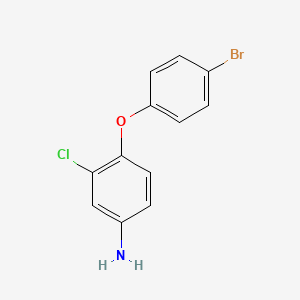
![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
